Cas no 864940-82-9 (2-(3,4-dimethylbenzamido)thiophene-3-carboxamide)
2-(3,4-dimethylbenzamido)thiophene-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(3,4-dimethylbenzamido)thiophene-3-carboxamide
- 3-Thiophenecarboxamide, 2-[(3,4-dimethylbenzoyl)amino]-
- 864940-82-9
- HMS1427H03
- AKOS024605341
- SR-01000011729-1
- IFLab1_005437
- 2-[(3,4-dimethylbenzoyl)amino]thiophene-3-carboxamide
- IDI1_010840
- F1358-0305
- SR-01000011729
-
- Inchi: 1S/C14H14N2O2S/c1-8-3-4-10(7-9(8)2)13(18)16-14-11(12(15)17)5-6-19-14/h3-7H,1-2H3,(H2,15,17)(H,16,18)
- InChI Key: SAQHTKSFCYSBTF-UHFFFAOYSA-N
- SMILES: C1(NC(=O)C2=CC=C(C)C(C)=C2)SC=CC=1C(N)=O
Computed Properties
- Exact Mass: 274.07759887g/mol
- Monoisotopic Mass: 274.07759887g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 361
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 100Ų
Experimental Properties
- Density: 1.312±0.06 g/cm3(Predicted)
- Boiling Point: 416.1±45.0 °C(Predicted)
- pka: 13.26±0.70(Predicted)
2-(3,4-dimethylbenzamido)thiophene-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1358-0305-2μmol |
2-(3,4-dimethylbenzamido)thiophene-3-carboxamide |
864940-82-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1358-0305-5μmol |
2-(3,4-dimethylbenzamido)thiophene-3-carboxamide |
864940-82-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1358-0305-10μmol |
2-(3,4-dimethylbenzamido)thiophene-3-carboxamide |
864940-82-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1358-0305-20μmol |
2-(3,4-dimethylbenzamido)thiophene-3-carboxamide |
864940-82-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1358-0305-1mg |
2-(3,4-dimethylbenzamido)thiophene-3-carboxamide |
864940-82-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1358-0305-2mg |
2-(3,4-dimethylbenzamido)thiophene-3-carboxamide |
864940-82-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1358-0305-3mg |
2-(3,4-dimethylbenzamido)thiophene-3-carboxamide |
864940-82-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1358-0305-4mg |
2-(3,4-dimethylbenzamido)thiophene-3-carboxamide |
864940-82-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1358-0305-5mg |
2-(3,4-dimethylbenzamido)thiophene-3-carboxamide |
864940-82-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1358-0305-10mg |
2-(3,4-dimethylbenzamido)thiophene-3-carboxamide |
864940-82-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-(3,4-dimethylbenzamido)thiophene-3-carboxamide Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 2-(3,4-dimethylbenzamido)thiophene-3-carboxamide
Introduction to 2-(3,4-dimethylbenzamido)thiophene-3-carboxamide (CAS No. 864940-82-9) and Its Emerging Applications in Chemical Biology and Medicine
2-(3,4-dimethylbenzamido)thiophene-3-carboxamide, identified by its CAS number 864940-82-9, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, featuring a thiophene core linked to a benzamido moiety, exhibits a unique combination of pharmacophoric elements that make it a promising candidate for the development of novel therapeutic agents. The presence of both aromatic and heterocyclic systems in its structure suggests potential interactions with biological targets, making it an attractive scaffold for drug discovery efforts.
The thiophene ring is a well-known pharmacophore in medicinal chemistry, frequently found in bioactive molecules due to its ability to engage in various non-covalent interactions with biological targets. Thiophenes have been extensively studied for their role in antimicrobial, antifungal, and anti-inflammatory applications. In particular, derivatives of thiophene have shown promise in modulating enzyme activity and receptor binding, which are critical mechanisms in drug action. The incorporation of a 3,4-dimethylbenzamido group into the thiophene scaffold further enhances the molecular complexity and potential for selective binding to biological receptors.
The 3,4-dimethylbenzamido moiety introduces additional aromaticity and rigidity to the molecule, which can influence its solubility, metabolic stability, and binding affinity. This structural feature is particularly valuable in medicinal chemistry, as it allows for fine-tuning of physicochemical properties to optimize drug-like characteristics. The amide linkage within this group also provides a site for hydrogen bonding interactions, which are crucial for stabilizing protein-ligand complexes. Such interactions are often pivotal in determining the efficacy and selectivity of small-molecule drugs.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential of 2-(3,4-dimethylbenzamido)thiophene-3-carboxamide more effectively. These tools have been instrumental in predicting binding modes and affinities for various biological targets, including enzymes and receptors implicated in human diseases. For instance, studies suggest that this compound may interact with proteases involved in inflammation or with transcription factors regulating cell growth. Such insights have guided experimental efforts toward optimizing its pharmacological profile.
The synthesis of 2-(3,4-dimethylbenzamido)thiophene-3-carboxamide represents another area of interest within the chemical community. Modern synthetic methodologies have allowed for efficient construction of this molecule while maintaining high purity standards. Techniques such as palladium-catalyzed cross-coupling reactions and Buchwald-Hartwig aminations have been particularly useful in forming the key bonds within its structure. These advances in synthetic chemistry not only facilitate access to this compound but also provide opportunities for structural diversification through analog design.
In the realm of drug discovery, 2-(3,4-dimethylbenzamido)thiophene-3-carboxamide has been explored as a lead compound for addressing various therapeutic challenges. Its unique structural features make it a versatile scaffold for modifying existing drug candidates or designing novel molecules from scratch. For example, derivatives of this compound have shown preliminary activity against targets associated with neurological disorders, cancer, and infectious diseases. These early findings underscore its potential as a starting point for further development.
The growing interest in heterocyclic compounds like 2-(3,4-dimethylbenzamido)thiophene-3-carboxamide is also driven by their role in modulating immune responses. Thiophene derivatives have been reported to influence cytokine production and immune cell function, suggesting their utility in immunomodulatory therapies. Additionally, the benzamido group can serve as a platform for developing molecules that interact with immune receptors or signaling pathways. Such applications are particularly relevant given the increasing focus on immunotherapy across multiple disease areas.
From an industrial perspective, the development of processes for scaling up the synthesis of 2-(3,4-dimethylbenzamido)thiophene-3-carboxamide is critical for its progression toward clinical applications. Continuous flow chemistry and green solvent systems have emerged as promising approaches to enhance efficiency while minimizing environmental impact. These innovations align with broader trends in pharmaceutical manufacturing aimed at improving sustainability without compromising product quality.
The future directions for research on 2-(3,4-dimethylbenzamido)thiophene-3-carboxamide include exploring its mechanism of action in greater detail through biochemical assays and structural biology techniques such as X-ray crystallography or cryo-electron microscopy. Understanding how this compound interacts with its biological targets at an atomic level will provide valuable insights into its mode of action and inform further optimization efforts. Furthermore, preclinical studies will be essential to assess its safety profile and therapeutic potential before moving into human trials.
In conclusion,2-(3,4-dimethylbenzamido)thiophene-3-carboxamide (CAS No. 864940-82-9) represents a compelling example of how structural innovation can yield novel bioactive molecules with therapeutic potential. Its unique combination of pharmacophoric elements positions it as a valuable scaffold for drug discovery efforts across multiple disease areas. As research continues to uncover new applications and synthetic strategies for this compound,2-(3,4-dimethylbenzamido)thiophene-3-carboxamide is likely to remain at the forefront of chemical biology investigations.
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